Estradiol 3-phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13425-82-6 |
|---|---|
Molecular Formula |
C18H25O5P |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H25O5P/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H2,20,21,22)/t14-,15-,16+,17+,18+/m1/s1 |
InChI Key |
HRGSZQQJTWZVHP-ZBRFXRBCSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OP(=O)(O)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OP(=O)(O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OP(=O)(O)O |
Other CAS No. |
13425-82-6 |
Origin of Product |
United States |
Chemical and Physical Properties
Estradiol (B170435) 3-phosphate, also known as estra-1,3,5(10)-triene-3,17β-diol 3-(dihydrogen phosphate), is a synthetic derivative of estradiol. nih.gov The key structural feature is the presence of a phosphate (B84403) group esterified to the hydroxyl group at the C3 position of the steroid's A-ring. This modification significantly impacts its physicochemical properties.
Table 1: Physicochemical Properties of Estradiol 3-Phosphate
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅O₅P |
| Molecular Weight | 352.36 g/mol |
| IUPAC Name | [(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate nih.gov |
| CAS Number | 13425-82-6 nih.gov |
| Appearance | White to off-white solid |
| Solubility | Improved water solubility compared to estradiol ontosight.ai |
| XLogP3 | 1.4 nih.gov |
Synthesis and Manufacturing
The laboratory-scale synthesis of Estradiol (B170435) 3-phosphate typically involves the phosphorylation of estradiol. One common method utilizes a phosphorylating agent to introduce the phosphate (B84403) group at the 3-hydroxyl position of the estradiol molecule. ontosight.ai The synthesis of a related compound, 2-methoxyestradiol (B1684026) 3-phosphate, involved dissolving 2-methoxyestradiol in an anhydrous solvent like acetonitrile, followed by the addition of a phosphorylating agent in the presence of a base. acs.org The reaction is carefully controlled to ensure regioselective phosphorylation. Purification of the final product is often achieved through chromatographic techniques to isolate the desired phosphorylated steroid. acs.org
Mechanism of Action and Biological Significance
Prodrug and Enzymatic Conversion to Estradiol (B170435)
Estradiol 3-phosphate functions as a prodrug, meaning it is an inactive or less active precursor that is converted into the active form, estradiol, within the body. ontosight.aiwikipedia.org This conversion is an enzymatic process catalyzed by endogenous phosphatases, which are ubiquitous in various tissues. wikipedia.org These enzymes hydrolyze the phosphate (B84403) ester bond, releasing free estradiol and an inorganic phosphate group. This targeted release mechanism is a key area of interest in research, as it offers the potential for localized delivery of estradiol. Studies have shown that the 3-phosphate derivative of 2-methoxyestradiol (B1684026) is metabolized more efficiently to the parent compound in vivo compared to the 17-phosphate derivative. acs.orgnih.gov
Interaction with Alkaline Phosphatase
This compound is a known substrate for alkaline phosphatase. oup.compsu.edu Alkaline phosphatases are a group of enzymes that are most effective in an alkaline environment and are involved in removing phosphate groups from various molecules, including nucleotides and proteins. The hydrolysis of this compound by alkaline phosphatase is a commonly used reaction in enzyme assays. oup.com Research has also explored the inhibitory effects of certain phosphorylated estrogens, such as estradiol 3,17-diphosphate, on kidney alkaline phosphatase. oup.com The interaction between this compound and alkaline phosphatase is a valuable tool for studying enzyme kinetics and for screening potential modulators of alkaline phosphatase activity.
Applications in Research
Substrate in Enzyme Assays
Due to its specific hydrolysis by phosphatases, Estradiol (B170435) 3-phosphate serves as an excellent substrate in various enzyme assays. These assays are crucial for determining the activity of phosphatases in biological samples, for purifying these enzymes, and for studying their kinetic properties. The reaction can be monitored by measuring the appearance of the product, estradiol, or the depletion of the substrate, Estradiol 3-phosphate.
Study of Estrogenic Pathways
By acting as a precursor that releases estradiol, this compound is utilized in research to study the downstream effects of estrogen signaling. drugbank.com Once converted to estradiol, the hormone can bind to estrogen receptors (ERα and ERβ), which then act as transcription factors to regulate the expression of target genes. drugbank.comwikipedia.org This allows researchers to investigate the intricate mechanisms of estrogen action in various physiological and pathological processes, including cell proliferation, differentiation, and the regulation of the menstrual cycle. ontosight.aiontosight.ai
Q & A
Basic: What are the established methods for synthesizing and purifying Estradiol 3-phosphate for experimental use?
This compound is synthesized via phosphorylation of estradiol using phosphorylating agents (e.g., phosphorus oxychloride) under controlled anhydrous conditions. Post-synthesis, purification typically involves reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the phosphorylated derivative from unreacted precursors. Characterization is performed using nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation . Critical parameters include reaction temperature (maintained at 4°C to prevent hydrolysis) and solvent selection (e.g., dichloromethane for moisture-sensitive steps).
Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity. For cellular or tissue samples, homogenization is followed by solid-phase extraction (SPE) to remove lipids and proteins. Chromatographic separation uses C18 columns with mobile phases optimized for polar phosphate esters (e.g., methanol/ammonium acetate gradients). Normalization against endogenous controls (e.g., glyceraldehyde 3-phosphate dehydrogenase, GAPDH) is critical for correcting extraction efficiency variations in qPCR-based studies .
Intermediate: How does the phosphate group influence this compound’s bioavailability compared to unmodified estradiol?
The phosphate moiety enhances hydrophilicity, reducing passive diffusion across cell membranes. Bioavailability studies often employ Caco-2 cell monolayers to model intestinal absorption, with results showing significantly lower permeability (Papp < 1 × 10⁻⁶ cm/s) compared to estradiol. However, enzymatic cleavage by phosphatases (e.g., alkaline phosphatase in serum) restores bioactivity. Researchers should account for phosphatase activity in experimental buffers (e.g., using phosphatase inhibitors like sodium orthovanadate) to avoid premature dephosphorylation .
Advanced: What experimental designs address contradictions in reported receptor-binding affinities of this compound?
Discrepancies in receptor affinity (e.g., ERα vs. ERβ) may arise from differences in assay conditions. To resolve this:
- Competitive binding assays : Use radiolabeled estradiol (³H-E2) and varying concentrations of this compound in cell lines expressing individual receptor subtypes (e.g., ERα-transfected HEK293 cells).
- Co-treatment with receptor modulators : Include ERα-specific agonists (e.g., PPT) and antagonists (e.g., MPP) to isolate contributions from receptor subtypes, as demonstrated in ex vivo hypothalamic models .
- Molecular docking simulations : Validate findings using in silico models to assess steric hindrance from the phosphate group.
Advanced: How can researchers model the metabolic stability of this compound in heterogeneous biological systems?
A tiered approach is recommended:
In vitro hepatic models : Incubate the compound with human liver microsomes (HLM) or hepatocytes to assess phosphatase-mediated hydrolysis. Monitor degradation via LC-MS and calculate half-life (t½).
In silico predictions : Use tools like GastroPlus™ to simulate first-pass metabolism, incorporating parameters like logP and solubility.
In vivo pharmacokinetics : Administer this compound to rodent models and compare plasma concentrations of intact compound vs. free estradiol via serial blood sampling. Contradictory data between models should be analyzed for species-specific phosphatase expression profiles .
Advanced: What strategies mitigate batch-to-batch variability in this compound for longitudinal studies?
- Quality control (QC) protocols : Implement orthogonal analytical methods (e.g., HPLC purity >98%, ICP-MS for phosphate content verification).
- Stability testing : Store lyophilized aliquots at -80°C under argon to prevent oxidation. Pre-test aliquots under experimental conditions (e.g., 37°C in cell culture media) to confirm stability over the study duration.
- Reference standards : Use commercially available certified reference materials (CRMs) or in-house standards calibrated against CRMs .
Methodological Focus: How are network analyses applied to study this compound’s role in metabolic pathways?
Metabolomic network analysis involves:
- Untargeted LC-MS profiling of treated vs. control samples (e.g., fungal cultures or mammalian cells).
- Feature annotation using databases like METLIN or HMDB, prioritizing nodes with significant fold changes (p < 0.05, FDR-corrected).
- Pathway enrichment : Tools like MetaboAnalyst 5.0 map the compound to steroidogenesis or phosphatidylinositol signaling. In fungal studies, this compound clustered with secondary metabolites linked to stress response pathways .
Methodological Focus: What in vivo models are optimal for studying this compound’s endocrine effects?
- Ovariectomized (OVX) rodents : this compound is administered subcutaneously to bypass first-pass metabolism. Compare uterine weight changes and serum LH levels against estradiol-treated controls.
- Xenograft models : Human endometrial cells implanted in immunocompromised mice allow evaluation of tumorigenic effects. Include RU486 (progesterone receptor antagonist) co-treatment to isolate ER-mediated pathways .
Data Interpretation: How should researchers contextualize conflicting results on this compound’s estrogenic potency?
Conflicts may stem from:
- Assay sensitivity : Radioligand binding assays detect nM-range affinities, while transcriptional reporter assays (e.g., luciferase-based ER reporters) require higher concentrations.
- Cell type variability : ERα/ERβ ratios differ across tissues (e.g., breast vs. bone). Perform meta-analyses stratified by tissue type and receptor expression levels .
Emerging Research: What gaps exist in understanding this compound’s role in non-classical estrogen signaling?
Current unknowns include:
- Membrane receptor interactions : Does the phosphate group enable binding to GPER-1 or ER-X? Use proximity ligation assays (PLA) to visualize receptor-compound colocalization.
- Epigenetic effects : ChIP-seq for ER recruitment to non-coding RNA promoters (e.g., lncRNAs) in the presence of this compound.
- Cross-species conservation : Compare metabolic stability in primate vs. rodent models to address translational relevance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
